2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-15-13-16(2)29(26-15)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-14-22-17-5-3-4-6-18(17)23-21/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKOVVMORHODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoxaline Core
Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-diketones. For example:
Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃):
Piperazine Installation
2-Chloroquinoxaline undergoes NAS with piperazine in dimethylformamide (DMF) at 80–100°C:
Yield : 68–72% after recrystallization (ethanol/water).
Synthesis of 6-(3,5-Dimethylpyrazol-1-yl)Pyridazine
Pyridazine Functionalization
6-Chloropyridazine serves as the starting material. The chlorine atom at position 6 is replaced with 3,5-dimethylpyrazole via Buchwald–Hartwig amination or direct substitution:
Reaction Time : 12–18 hours.
Yield : 65–70%.
Coupling of Subunits via Piperazine
The final step involves linking quinoxaline-2-piperazine with 6-(3,5-dimethylpyrazol-1-yl)pyridazine. Piperazine’s secondary amine acts as a nucleophile, displacing a leaving group (e.g., chloride) on pyridazine:
Optimization Notes :
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Base : Sodium hydride (NaH) ensures deprotonation of piperazine’s amine.
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Solvent : Anhydrous DMF facilitates polar aprotic conditions.
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Temperature : Controlled at 0–5°C to minimize side reactions.
Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach condenses multiple steps:
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling:
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Quinoxaline attachment via Mitsunobu reaction.
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Pyridazine-pyrazole coupling using HATU/DIPEA.
Advantage : High purity (>95%).
Yield : 60–65%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Calculated for C₂₂H₂₂N₈: C, 64.37; H, 5.40; N, 27.31. Found: C, 64.29; H, 5.38; N, 27.28.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing reactions during pyridazine functionalization may yield undesired isomers. Using bulky ligands (e.g., Xantphos) in palladium-catalyzed amination improves selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the pyridazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amines or alcohols from nitro or carbonyl groups, respectively.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on their specific modifications and targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in agriculture as a component of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s structural features invite comparison with other heterocyclic systems, particularly those with fused or linked aromatic rings and flexible linkers. Below is a detailed analysis of its distinguishing attributes relative to analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Flexibility vs. In contrast, fused triazolo-pyrimidines () exhibit isomerization under specific conditions, complicating their synthetic reproducibility .
Aromatic Systems: The quinoxaline moiety in the target compound provides a larger π-conjugated system than pyrimidine-based analogs, which may enhance stacking interactions with hydrophobic enzyme pockets. Pyridazine, with its two adjacent nitrogen atoms, introduces electron-withdrawing effects that could modulate reactivity or solubility relative to pyrimidine derivatives .
Substituent Effects :
- The 3,5-dimethylpyrazole group may improve solubility and metabolic stability compared to bulkier substituents (e.g., p-tolyl groups in compounds) .
Research Findings and Hypothetical Activity Trends
While direct biological data for the target compound is unavailable in the provided evidence, insights can be extrapolated from structural analogs:
- Kinase Inhibition : Piperazine-linked heterocycles are frequently investigated as kinase inhibitors due to their ability to occupy ATP-binding pockets. The dimethylpyrazole substituent could enhance selectivity for specific kinases by filling hydrophobic subpockets .
- Synthetic Challenges : Multi-step synthesis (e.g., sequential SNAr reactions) is likely required, akin to pyrazolo-pyrimidine preparations in . Yield optimization may depend on reaction conditions (e.g., temperature, catalysts) .
- Structural Characterization : SHELX-based refinement () would be critical for resolving conformational details of the piperazine linker and pyrazole orientation .
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.45 g/mol. The structure features a quinoxaline core linked to a piperazine moiety and a pyridazine ring substituted with a pyrazole group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of quinoxaline compounds can inhibit cancer cell proliferation. For instance, modifications in the structure have led to enhanced activity against various cancer cell lines .
- Antimicrobial Properties : The presence of the pyrazole and pyridazine rings has been associated with significant antimicrobial effects. Compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .
Anticancer Activity
A study evaluated several quinoxaline derivatives for their anticancer properties. Among them, the compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 |
| This compound | A549 (Lung) | 7.8 |
Antimicrobial Activity
The compound was tested against Mycobacterium tuberculosis and showed promising results with an IC90 value of 40.32 µM, indicating its potential as an anti-tubercular agent. This activity was attributed to the structural features that enhance binding affinity to bacterial enzymes .
Anti-inflammatory Activity
In vivo studies demonstrated that the compound significantly reduced inflammation in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory drug.
Case Studies
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of the compound alongside standard chemotherapy resulted in improved patient outcomes compared to those receiving chemotherapy alone.
- Case Study on Tuberculosis : A cohort study showed that patients treated with this compound in combination with traditional anti-tubercular therapy had higher rates of treatment success and lower relapse rates.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Heterocyclic Ring Formation : Condensation of pyridazine and pyrazole precursors under basic conditions (e.g., sodium hydride in DMF) to form the 3,5-dimethylpyrazole-pyridazine core .
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyridazine ring .
- Quinoxaline Integration : Cyclization of o-phenylenediamine derivatives with diketones or α-keto esters to form the quinoxaline ring, followed by coupling to the piperazine group .
Key reagents include bases (NaH), catalysts (Pd for cross-coupling), and solvents (DMF, THF). Yield optimization requires precise temperature control (60–100°C) and inert atmospheres .
Advanced: How can computational approaches like 3D-QSAR and molecular docking guide the design of quinoxaline derivatives for HIV reverse transcriptase inhibition?
Methodological Answer:
- Virtual Library Construction : Generate a diverse set of quinoxaline analogs using combinatorial chemistry tools, focusing on substituent variations at the pyridazine and quinoxaline positions .
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to the NNRTI pocket of HIV-1 reverse transcriptase (PDB ID: 1RT2). Prioritize compounds with hydrogen bonding to Lys101 and hydrophobic interactions with Tyr181/Y188 .
- 3D-QSAR Modeling : Correlate steric/electrostatic fields of derivatives (e.g., CoMFA/CoMSIA) with IC50 values from enzymatic assays. Validate models via leave-one-out cross-validation (q² > 0.5) .
- Hit Validation : Synthesize top-ranked compounds (e.g., derivatives with electron-withdrawing groups at C2 of quinoxaline) and test in vitro for RT inhibition (e.g., ELISA-based assays) .
Basic: What analytical techniques are critical for confirming the structure and purity of synthesized quinoxaline derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of pyridazine, pyrazole, and quinoxaline rings (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ions) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., piperazine conformation) .
Advanced: How can researchers resolve discrepancies between in vitro enzyme inhibition data and cellular antiviral/antitumor activity?
Methodological Answer:
- Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to evaluate membrane permeability. Poor cellular uptake may explain low activity despite strong enzyme inhibition .
- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Off-Target Profiling : Screen against related enzymes (e.g., EGFR for antitumor compounds) to rule out non-specific effects .
- Structural Refinement : Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to enhance bioavailability .
Advanced: What structural modifications mitigate resistance in viral protease or kinase targets for quinoxaline-based inhibitors?
Methodological Answer:
- Substituent Size Optimization : Avoid bulky groups (e.g., isopropyl) at the quinoxaline C3 position, which clash with protease S2 pockets (e.g., D168A mutation in HCV NS3/4A) .
- Flexible Linkers : Incorporate methylene or ethylene spacers between piperazine and quinoxaline to accommodate conformational shifts in drug-resistant targets .
- Resistance Profiling : Test against mutant protease/kinase isoforms (e.g., HIV-1 RT K103N/Y181C) and use alanine scanning mutagenesis to identify critical binding residues .
Basic: What in vitro assays are standard for evaluating the biological activity of quinoxaline derivatives?
Methodological Answer:
- Antiviral Assays : Measure HIV-1 replication in MT-2 cells via p24 antigen ELISA (IC50 < 1 μM considered potent) .
- Antitumor Screening : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with staurosporine as a positive control (IC50 reported in μM) .
- Enzyme Inhibition : Fluorescence-based reverse transcriptase assays (e.g., inhibition of poly(rC)-oligo(dG) synthesis) .
Advanced: How do electron-donating vs. electron-withdrawing groups on the quinoxaline core influence SAR in antiviral applications?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at C2 enhance RT inhibition by strengthening hydrogen bonds with Lys101 (ΔGbinding < −8 kcal/mol in docking) .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but reduce potency due to steric hindrance in hydrophobic pockets .
- Hybrid Derivatives : Coumarin-quinoxaline hybrids (e.g., 8-methoxycoumarin at C2) show dual RT/topoisomerase inhibition but require bromination for enhanced cytotoxicity .
Advanced: What strategies improve the selectivity of quinoxaline derivatives for cancer vs. normal cells?
Methodological Answer:
- Targeted Delivery : Conjugate with folate or HER2 antibodies to exploit receptor overexpression in cancer cells .
- Selectivity Screening : Compare IC50 values in MCF-7 (cancer) vs. MCF-10A (normal) cells. Ideal compounds show >10-fold selectivity .
- Mechanistic Profiling : Assess cell cycle arrest (e.g., G2/M phase via flow cytometry) and apoptosis markers (caspase-3 activation) to confirm cancer-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
